molecular formula C15H14ClNO B5809657 3-chloro-N,4-dimethyl-N-phenylbenzamide

3-chloro-N,4-dimethyl-N-phenylbenzamide

Cat. No. B5809657
M. Wt: 259.73 g/mol
InChI Key: WFLNRLPTLZVJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N,4-dimethyl-N-phenylbenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPB belongs to the class of benzamides and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs have been implicated in the development of cancer and neurodegenerative diseases, and inhibitors of HDACs have shown promise as therapeutic agents.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-chloro-N,4-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit HDACs. However, this compound also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-chloro-N,4-dimethyl-N-phenylbenzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, the development of novel formulations of this compound for improved delivery and bioavailability may also be an area of future research.

Synthesis Methods

3-chloro-N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethyl-4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

properties

IUPAC Name

3-chloro-N,4-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNRLPTLZVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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